molecular formula C20H27N3O3S B11567601 N-(4-Butylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

N-(4-Butylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Cat. No.: B11567601
M. Wt: 389.5 g/mol
InChI Key: WNROQROEPVDJTQ-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a complex organic compound with a unique structure that combines a butylphenyl group, a dimethylsulfamoyl group, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-butylaniline with chloroacetyl chloride to form N-(4-butylphenyl)acetamide. This intermediate is then reacted with dimethylsulfamoyl chloride and phenylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylsulfamoyl group.

Scientific Research Applications

N-(4-Butylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Butylphenyl)-2-[(methylsulfamoyl)(phenyl)amino]acetamide
  • N-(4-Butylphenyl)-2-[(dimethylsulfamoyl)(methyl)amino]acetamide
  • N-(4-Butylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]propionamide

Uniqueness

N-(4-Butylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C20H27N3O3S/c1-4-5-9-17-12-14-18(15-13-17)21-20(24)16-23(27(25,26)22(2)3)19-10-7-6-8-11-19/h6-8,10-15H,4-5,9,16H2,1-3H3,(H,21,24)

InChI Key

WNROQROEPVDJTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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